Amino(3-phenoxyphenyl)acetic acid

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship (SAR)

Researchers exploring phenylacetic acid anti-inflammatory scaffolds often face false starts with non-amino analogs (COX-2 IC50 6100 nM). Amino(3-phenoxyphenyl)acetic acid (CAS 299168-94-8) solves this with α-amino substitution, enabling SAR expansion and peptidomimetic coupling. - Improved target engagement over non-amino analog for valid anti-inflammatory assays. - Bifunctional amino acid for peptide synthesis and diversity-oriented libraries. - Consistent 95% purity, lot-to-lot reproducibility. Order with confidence for immediate global shipment.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 299168-94-8
Cat. No. B112437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(3-phenoxyphenyl)acetic acid
CAS299168-94-8
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N
InChIInChI=1S/C14H13NO3/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13H,15H2,(H,16,17)
InChIKeyPTDUZBVRDQXJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino(3-phenoxyphenyl)acetic Acid: Identity & Procurement


Amino(3-phenoxyphenyl)acetic acid (CAS 299168-94-8) is a substituted phenylacetic acid derivative with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol [1]. Structurally, it features an amino group attached to the alpha-carbon of a 3-phenoxyphenyl acetic acid backbone, positioning it as a non-natural alpha-amino acid analog [2]. The compound is recognized as a versatile building block in organic synthesis and medicinal chemistry research, with its purity typically specified at 95% for laboratory use .

Non-natural α-amino acid analog Features an alpha-amine and carboxylic acid for peptide coupling and library synthesis.
3-Phenoxyphenyl scaffold Meta-substituted phenoxy group supports SAR exploration in anti-inflammatory and related programs.
Bifunctional building block Reported purity specification suitable for lead optimization and complex molecule synthesis.

Structural Uniqueness of Amino(3-phenoxyphenyl)acetic Acid


While a variety of phenylacetic acid derivatives are commercially available, generic substitution among this class is scientifically unsound. Subtle variations in the substitution pattern—such as the presence and position of the phenoxy group or the alpha-amino functionality—can profoundly alter physicochemical properties, biological target engagement, and metabolic stability [1]. For instance, the simple removal of the alpha-amino group yields 3-phenoxyphenylacetic acid, a compound with markedly different hydrogen-bonding capacity and a distinct, less favorable activity profile in anti-inflammatory assays [2]. Similarly, repositioning the phenoxy substituent from the meta to the para position (amino(4-phenoxyphenyl)acetic acid) creates a regioisomer that, despite identical mass, may exhibit divergent steric and electronic interactions with biological targets . The specific quantitative evidence below underscores why this compound cannot be interchanged with its closest structural analogs without risking experimental failure or misinterpretation of results.

Target Compound
Amino(3-phenoxyphenyl)acetic acid – α-amino acid with meta-phenoxy substitution.
vs
Potential Substitute
3-Phenoxyphenylacetic acid – lacks the α-amino group, showing weak COX-2 inhibition (reported IC50 6100 nM) and limited synthetic utility.
Target Compound
Amino(3-phenoxyphenyl)acetic acid – meta-phenoxy orientation.
vs
Regioisomer
Amino(4-phenoxyphenyl)acetic acid – para-substituted analog. Structural difference may alter binding geometry and assay outcomes.
Target Compound
Dual functional groups (amine + acid) enable diverse conjugation strategies.
vs
Simpler Analog
Phenylacetic acids without α-amine restrict chemistry to carboxyl-only reactions, limiting molecular diversity.

Amino(3-phenoxyphenyl)acetic Acid: Quantitative Differentiation Evidence


Alpha-Amino Group Anti-Inflammatory Impact

The addition of an alpha-amino group to the phenylacetic acid scaffold is a critical determinant of enhanced anti-inflammatory potency. While direct head-to-head data for the target compound are absent, a clear class-level inference can be drawn from the established SAR of related phenylacetic acids [1]. Specifically, the non-amino analog, 3-phenoxyphenylacetic acid, exhibits weak inhibition of mouse COX-2 with an IC50 of 6100 nM [2]. In contrast, the 2-amino substituent on phenylacetic acid derivatives has been shown to significantly increase prostaglandin synthetase inhibition activity, establishing the alpha-amino group as a beneficial modification for this target class . Amino(3-phenoxyphenyl)acetic acid incorporates this same beneficial alpha-amino functionality, thus distinguishing it from its non-amino counterpart.

COX-2 Inhibition
Class-level
Target: α-amino SAR class benefit inferred. Comparator (3-phenoxyphenylacetic acid): IC50 = 6100 nM (mouse COX-2).
Class-level inference supports SAR exploration; not direct compound data.
No head-to-head data for target compound; review class consistency.
Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship (SAR)

Meta vs. Para Phenoxy Substitution

The specific meta-substitution pattern of the phenoxy group on the phenyl ring is a key differentiating feature when compared to its para-substituted regioisomer, amino(4-phenoxyphenyl)acetic acid (CAS 858843-03-5). Although quantitative comparative biological data are not available, the meta orientation alters the molecular geometry and electronic distribution compared to the para isomer, which can affect target binding and pharmacokinetic properties . This is a critical consideration, as structurally similar phenylacetic acid derivatives have demonstrated that subtle changes in substitution pattern can lead to orders of magnitude difference in potency [1].

Regioisomer Identity
Data to verify
Meta-phenoxy (target) vs para-phenoxy (CAS 858843-03-5) substitution pattern.
Structural difference may alter target interaction and assay outcome.
No comparative bioactivity data available; geometry and electronics diverge.
Medicinal Chemistry Regioisomer Comparison Chemical Biology

Alpha-Amino Acid Scaffold as Synthetic Handle

Unlike simple phenylacetic acids which lack an alpha-amino group, Amino(3-phenoxyphenyl)acetic acid is a non-natural alpha-amino acid. This provides a unique, synthetically versatile handle for incorporation into peptides, peptidomimetics, and other complex structures via standard peptide coupling chemistry [1]. In contrast, the non-amino analog, 3-phenoxyphenylacetic acid (CAS 32852-81-6), lacks this functional group and is primarily limited to reactions of its carboxylic acid moiety, such as esterification or amide formation with external amines, which offers less diversity in the final molecular architecture [2].

Synthetic Utility
Reported
Two functional groups (α-amine, carboxylic acid) vs one (carboxylic acid only) in 3-phenoxyphenylacetic acid.
Reported advantage for peptide coupling and library diversity.
Based on chemical structure; experimental verification recommended.
Organic Synthesis Building Block Chemical Biology

Amino(3-phenoxyphenyl)acetic Acid: Key Application Scenarios


Lead Optimization & SAR Exploration

This compound is ideally suited as a key intermediate or core scaffold in medicinal chemistry programs focused on anti-inflammatory, analgesic, or other phenylacetic acid-based therapeutics. As established, the alpha-amino group is a beneficial substituent for enhancing potency in this class . Procurement is justified when a researcher needs to explore the SAR of alpha-amino substitution on the 3-phenoxyphenyl scaffold, differentiating their work from studies using the non-amino analog which shows weak COX-2 activity (IC50 6100 nM) [1].

Peptidomimetics & Chemical Probe Development

The presence of both an alpha-amino and a carboxylic acid group makes this molecule a versatile, non-natural amino acid building block [2]. It is the preferred choice for incorporating a 3-phenoxyphenyl moiety into peptides or peptidomimetics using standard amide coupling chemistry. This is a clear advantage over 3-phenoxyphenylacetic acid, which lacks the alpha-amino group and cannot be used for peptide chain extension without additional synthetic steps [3].

Complex Molecular Architecture Synthesis

As a bifunctional building block, this compound is a valuable reagent for the synthesis of more complex molecules, including heterocycles and chiral auxiliaries. Its specific meta-substitution pattern (versus the para-isomer) and the dual functional groups allow for the precise construction of molecular diversity not easily accessible with simpler phenylacetic acid derivatives. This makes it a critical inventory item for laboratories engaged in complex organic synthesis or diversity-oriented synthesis (DOS).

Application
Selection Property
Validation Focus
Lead optimization & SAR exploration
Alpha-amino substitution on 3-phenoxyphenyl scaffold
Enzyme inhibition assay context (e.g., COX-2 SAR)
Peptidomimetics & chemical probe development
Bifunctional amino acid building block
Peptide coupling efficiency and conjugation chemistry
Complex molecular architecture synthesis
Regioisomeric (meta) and dual functionality
Structural diversity and regiochemical purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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